molecular formula C11H8ClNO4 B2899894 (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol CAS No. 353509-26-9

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol

Cat. No.: B2899894
CAS No.: 353509-26-9
M. Wt: 253.64
InChI Key: DJYBORSKJQQRIJ-UHFFFAOYSA-N
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Description

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is a chemical compound with the molecular formula C11H8ClNO4 and a molecular weight of 253.64 g/mol . This compound is characterized by the presence of a furan ring substituted with a chloronitrophenyl group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of nitro and chloro substituents on biological activity.

    Medicine: Investigating potential therapeutic properties, such as anti-tumor or antibacterial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and chloronitrophenyl group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • [5-(2-Chloro-5-nitrophenyl)furan-2-yl]carboxylic acid
  • [5-(2-Chloro-5-aminophenyl)furan-2-yl]methanol
  • [5-(2-Amino-5-nitrophenyl)furan-2-yl]methanol

Uniqueness

(5-(2-Chloro-5-nitrophenyl)furan-2-yl)methanol is unique due to the presence of both a nitro and chloro substituent on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(2-chloro-5-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-10-3-1-7(13(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-5,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYBORSKJQQRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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